molecular formula C13H26BrNS2 B14306274 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide CAS No. 123795-33-5

2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide

Cat. No.: B14306274
CAS No.: 123795-33-5
M. Wt: 340.4 g/mol
InChI Key: BEJVGOBUFYQSIN-UHFFFAOYSA-N
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Description

2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is a chemical compound with the molecular formula C13H25NS·HBr. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide typically involves the reaction of decylthiol with 2-bromo-4,5-dihydro-1,3-thiazole under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects. It may also have applications in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling. It may also modulate the activity of ion channels and receptors, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide is unique due to its specific combination of a decyl group and a hydrobromide component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

123795-33-5

Molecular Formula

C13H26BrNS2

Molecular Weight

340.4 g/mol

IUPAC Name

2-decylsulfanyl-4,5-dihydro-1,3-thiazole;hydrobromide

InChI

InChI=1S/C13H25NS2.BrH/c1-2-3-4-5-6-7-8-9-11-15-13-14-10-12-16-13;/h2-12H2,1H3;1H

InChI Key

BEJVGOBUFYQSIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NCCS1.Br

Origin of Product

United States

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